molecular formula C5H9NO4 B010338 (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid CAS No. 103366-25-2

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid

Cat. No. B010338
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-UZBSEBFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is an important amino acid derivative that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of DHPA is not fully understood, but it is believed to act through various pathways such as inhibiting the activity of enzymes, disrupting membrane function, and altering gene expression.

Biochemical And Physiological Effects

DHPA has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to modulate the immune response and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using DHPA in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on DHPA. One area of interest is its potential use in the development of new antiviral and antibacterial agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

DHPA can be synthesized through the condensation of glycine with formaldehyde followed by reduction with sodium borohydride. The resulting product can be further purified through various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

DHPA has been extensively studied for its potential applications in various scientific fields. In the field of medicine, DHPA has been shown to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

103366-25-2

Product Name

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1

InChI Key

HWNGLKPRXKKTPK-UZBSEBFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O

SMILES

C1C(C(C(N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

synonyms

D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI)

Origin of Product

United States

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